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Compound of Interest

Compound Name: Fosalvudine Tidoxil

Cat. No.: B1673559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fosalvudine Tidoxil, a novel nucleoside reverse transcriptase inhibitor (NRTI), represents a

significant advancement in the development of antiretroviral therapeutics. As a prodrug of

Alovudine (3'-deoxy-3'-fluorothymidine), it is designed for enhanced cellular uptake and

metabolic activation. This technical guide provides a comprehensive overview of the synthesis

and chemical properties of Fosalvudine Tidoxil, offering valuable insights for researchers and

professionals in the field of drug discovery and development.

Chemical Identity and Properties
Fosalvudine Tidoxil is chemically described as (R)-2-(decyloxy)-3-(dodecylthio)propyl

(((2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-

yl)methyl) hydrogen phosphate. Its fundamental chemical and physical properties are

summarized in the table below.
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Property Value

CAS Number 763903-67-9

Molecular Formula C₃₅H₆₄FN₂O₈PS

Molecular Weight 722.94 g/mol

Appearance White to off-white solid

Solubility
Soluble in organic solvents such as DMSO and

methanol

Storage Store at -20°C for long-term stability

Synthesis of Fosalvudine Tidoxil: A Multi-Step
Approach
The synthesis of Fosalvudine Tidoxil is a complex process that involves the strategic

combination of the active nucleoside analog, Alovudine, with a lipid-based phosphonate

promoiety. While specific proprietary details of the industrial synthesis may vary, the general

synthetic strategy can be conceptualized through a convergent approach. This involves the

independent synthesis of the key intermediates: the modified nucleoside (Alovudine) and the

tidoxil side chain, followed by their coupling to form the final product.

A generalized synthetic workflow is depicted below:
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Caption: Generalized synthetic workflow for Fosalvudine Tidoxil.

Experimental Protocols
Note: The following are generalized experimental protocols derived from the broader literature

on nucleoside prodrug synthesis. Specific reaction conditions, catalysts, and purification

methods for the industrial-scale synthesis of Fosalvudine Tidoxil are proprietary.

1. Synthesis of Alovudine (3'-deoxy-3'-fluorothymidine):

The synthesis of Alovudine typically starts from thymidine. A common route involves the

protection of the 5'-hydroxyl group, followed by a fluorination reaction at the 3'-position, often

using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). Subsequent

deprotection yields Alovudine.

2. Synthesis of the Tidoxil Side Chain:
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The synthesis of the (R)-2-(decyloxy)-3-(dodecylthio)propan-1-ol moiety can be achieved

through various stereoselective routes. One possible approach starts from a chiral glycerol

derivative. The synthesis involves the etherification of one hydroxyl group with a decyl halide

and the conversion of another hydroxyl group into a good leaving group for subsequent

nucleophilic substitution with dodecanethiol.

3. Coupling and Phosphorylation:

The final and critical step is the coupling of Alovudine with the tidoxil side chain via a

phosphodiester linkage. Alovudine is first phosphorylated at the 5'-hydroxyl group, for instance,

using phosphorus oxychloride. The resulting Alovudine monophosphate is then activated and

coupled with the hydroxyl group of the tidoxil side chain. This coupling reaction is a key step in

forming the prodrug and often requires specific coupling agents to ensure high yield and purity.

Mechanism of Action: Intracellular Activation
Pathway
Fosalvudine Tidoxil is designed to bypass the initial, often rate-limiting, phosphorylation step

required for the activation of many NRTIs. Once inside the target cell, it is believed to undergo

enzymatic cleavage to release Alovudine monophosphate. This is then further phosphorylated

by cellular kinases to the active triphosphate form, which acts as a competitive inhibitor and

chain terminator of the viral reverse transcriptase.
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Caption: Proposed intracellular activation pathway of Fosalvudine Tidoxil.

Chemical Properties and Characterization Data
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The structural integrity and purity of Fosalvudine Tidoxil are confirmed through a variety of

analytical techniques.

Analytical Technique Expected Data

¹H NMR

Characteristic peaks corresponding to the

thymine base, the deoxyribose sugar, and the

aliphatic chains of the tidoxil moiety.

³¹P NMR
A signal in the phosphate region confirming the

presence of the phosphodiester linkage.

Mass Spectrometry

A molecular ion peak corresponding to the

calculated molecular weight of Fosalvudine

Tidoxil.

High-Performance Liquid Chromatography

(HPLC)

A single major peak indicating high purity,

typically >98%.

Conclusion
Fosalvudine Tidoxil is a promising antiretroviral agent with a sophisticated chemical design.

Its synthesis requires a multi-step, stereocontrolled approach to combine the active nucleoside

with a tailored lipid phosphonate promoiety. The resulting prodrug structure is optimized for

improved pharmacokinetic properties and an efficient intracellular activation pathway. A

thorough understanding of its synthesis and chemical properties is crucial for its continued

development and for the design of future generations of nucleoside analog prodrugs. Further

research into its metabolic fate and the specific enzymes involved in its intracellular activation

will provide a more complete picture of its pharmacological profile. A study on the mitochondrial

toxicity of Fosalvudine Tidoxil has suggested that it can induce mitochondrial DNA depletion

in rat liver, a factor that warrants careful consideration in its clinical development.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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